molecular formula C11H13ClN2O3S B2651497 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide CAS No. 929973-96-6

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide

Cat. No.: B2651497
CAS No.: 929973-96-6
M. Wt: 288.75
InChI Key: WDGHRRHYJWPHAQ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a sulfonamide derivative featuring a chloroacetylated indoline core. Its molecular formula is C₁₀H₁₁ClN₂O₃S, with a molecular weight of 274.72 g/mol . The compound is characterized by a 2-methylindoline backbone substituted at the 5-position with a sulfonamide group and at the 1-position with a chloroacetyl moiety.

The compound is synthesized via acylation reactions using chloroacetyl chloride, a common reagent for introducing chloroacetyl groups into heterocyclic systems . Its purity and structural integrity are typically confirmed via spectroscopic methods (IR, NMR) and elemental analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHRRHYJWPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide typically involves the reaction of 2-methylindoline-5-sulfonamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indoline ring structure allows for interactions with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 1-(chloroacetyl)-2-methylindoline-5-sulfonamide and related compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Method Reference
This compound 274.72 2-methylindoline, chloroacetyl, sulfonamide Potential carbonic anhydrase inhibitor Acylation with chloroacetyl chloride
1-Acylindoline-5-sulfonamides (4a–4u) ~250–300 Variable acyl groups (e.g., benzoyl) Carbonic anhydrase IX/XII inhibition Acylation via CDI/DMAP in THF
1-(Chloroacetyl)-3-(2-thienyl)-5-aryl-2-pyrazolines ~350–400 Thienyl, aryl, pyrazoline Tested for antimycobacterial activity (inactive) Reaction with dithiocarbamate salts
Ethyl 1-(9H-carbazol-9-yl)-2-chloroethanone 316.79 Carbazole, chloroacetyl Intermediate for oxadiazine synthesis Chloroacetylation of carbazole

Biological Activity

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of the compound's characteristics, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms along with carbon and hydrogen. The compound features:

  • Chloroacetyl Group : Known for its reactivity and potential irritant properties.
  • Indoline Structure : This contributes to the compound's pharmacological properties.
  • Sulfonamide Group : Essential for its biological activity, particularly in inhibiting bacterial growth.

This compound functions primarily as an antimicrobial agent by inhibiting bacterial growth through interference with folic acid synthesis. This process is crucial for bacterial cell metabolism, as folic acid is necessary for the synthesis of nucleic acids and ultimately cell division. The mechanism can be summarized as follows:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition.
  • Impact on Folate Metabolism : By disrupting folate synthesis, the compound effectively starves bacteria of essential nutrients needed for replication.

Potential Therapeutic Uses

Given its biological activity, this compound holds promise in several therapeutic areas:

  • Development of New Antibiotics : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic formulations.
  • Pharmaceutical Research : The compound can serve as a lead structure for further modifications to improve efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
SulfanilamideSulfonamideFirst sulfonamide antibiotic
2-MethylindoleIndole derivativeLacks sulfonamide functionality
N-(4-Chlorobenzoyl)-2-methylindoline-5-sulfonamideModified sulfonamideEnhanced lipophilicity
4-AminobenzenesulfonamideSulfonamideDirect inhibition of bacterial dihydropteroate synthase

This table highlights how this compound stands out due to its specific combination of functional groups that may provide unique interactions with biological targets compared to other sulfonamides.

Q & A

Q. What are the recommended synthetic routes for 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) sulfonamide introduction at the indoline-5-position and (2) chloroacetylation at the indoline-1-position. For sulfonamide formation, coupling 2-methylindoline-5-amine with sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) at 0–25°C is standard . Chloroacetylation can be achieved using chloroacetyl chloride in anhydrous dichloromethane with catalytic DMAP. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of indoline to chloroacetyl chloride) and reaction time (4–6 hours under nitrogen). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

  • Example Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
SulfonylationSO₂Cl₂ derivative, pyridineDCM0–25°C2–4 h70–85%
ChloroacetylationClCH₂COCl, DMAPDCMRT4–6 h65–75%

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (key peaks: δ 2.1 ppm for 2-methylindoline, δ 4.3 ppm for chloroacetyl CH₂), HRMS (exact mass for C₁₁H₁₂ClN₂O₃S: calc. 299.0264), and HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray crystallography can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this sulfonamide derivative in biological assays?

  • Methodological Answer : Design analogs with modifications to the (a) chloroacetyl group (e.g., replacing Cl with Br or CF₃) and (b) 2-methylindoline core (e.g., substituents at positions 3 or 7). Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (IC₅₀ determination) . For cellular studies, evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., MCF-7, HeLa). Cross-reference with computational docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How does the compound’s stability vary under physiological conditions, and what analytical methods detect degradation products?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 48 hours. Major degradation pathways include hydrolysis of the chloroacetyl group (detect acetic acid via GC-MS) and sulfonamide cleavage (observe free indoline via NMR). Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What advanced techniques resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer composition). Standardize protocols using IC₅₀ normalization against a reference inhibitor (e.g., acetazolamide for carbonic anhydrase). Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For conflicting cytotoxicity results, confirm using 3D cell culture models (spheroids/organoids) to better mimic in vivo conditions .

Methodological Tables for Reference

Table 1 : Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Criteria
HPLCColumn: C18 (5 µm, 4.6 × 150 mm)
Mobile Phase: 70:30 ACN/H₂O
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm
Retention time ±0.2 min; Purity ≥95%
HRMSIonization: ESI+
Resolution: 30,000
m/z 299.0264 ± 5 ppm

Table 2 : Biological Assay Conditions for SAR Studies

Assay TypeConditionsEndpoint Measurement
Enzyme Inhibition[Enzyme] = 10 nM, pH 7.4
Substrate: 4-Nitrophenyl acetate
Incubation: 30 min @ 37°C
IC₅₀ via absorbance @ 405 nm
Cytotoxicity (MTT)Cell density: 5 × 10³/well
Incubation: 48 h with compound
Detection: 570 nm (formazan)
EC₅₀ normalized to control

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